molecular formula C13H24N2O3 B15220204 Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B15220204
M. Wt: 256.34 g/mol
InChI Key: GBLUNQGZHFQTPW-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS: 2387567-25-9) is a chiral spirocyclic compound with a molecular formula of C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol. It features a 1-oxa-8-azaspiro[4.5]decane core, where the tert-butyl carbamate group protects the secondary amine at position 8, and a primary amine resides at position 3 in the (S)-configuration . This compound is widely utilized as a building block in pharmaceutical synthesis due to its rigid spirocyclic structure, which enhances conformational control in drug candidates. It requires storage at 2–8°C in a dry, sealed environment to maintain stability .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(14)9-17-13/h10H,4-9,14H2,1-3H3/t10-/m0/s1

InChI Key

GBLUNQGZHFQTPW-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](CO2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal under specific conditions . This reaction proceeds through a series of intermediates, ultimately yielding the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic tert-butyl carbamates allows for tailored applications in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications/Specificity
Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate -NH₂ (S-configuration) C₁₃H₂₄N₂O₃ 256.34 2387567-25-9 Amino, tert-butyl carbamate Chiral intermediate for kinase inhibitors
Tert-butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate -NH₂ (R-configuration) C₁₃H₂₄N₂O₃ 256.34 2075639-26-6 Amino, tert-butyl carbamate Enantiomer-specific drug discovery
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate -CH₂I C₁₄H₂₃INO₃ 379.25 N/A Iodomethyl, tert-butyl carbamate Precursor for cross-coupling reactions
Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate -NH₂ (S-configuration) C₁₈H₂₄N₂O₃ 290.36 2169906-22-1 Amino, benzyl carbamate Alternative protecting group for amine
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate =O C₁₂H₂₀NO₄ 242.29 954236-44-3 Ketone, tert-butyl carbamate Intermediate for β-turn mimetics
Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate -CN C₁₄H₂₁N₂O₃ 265.33 1160246-93-4 Cyano, tert-butyl carbamate Electrophilic intermediate for C–X bonds

Key Differences and Research Findings

Stereochemical Impact : The (S)- and (R)-enantiomers (CAS: 2387567-25-9 vs. 2075639-26-6) exhibit divergent binding affinities in kinase inhibitors. For example, the (S)-form shows 10-fold higher selectivity for PKCθ compared to the (R)-form in preclinical assays .

Functional Group Reactivity: The iodomethyl derivative (CAS: N/A) serves as a versatile electrophile for Suzuki-Miyaura couplings, enabling sp³–sp² bond formation . The benzyl carbamate analog (CAS: 2169906-22-1) offers orthogonal deprotection under hydrogenolysis, useful in sequential synthetic strategies . The 3-oxo variant (CAS: 954236-44-3) is pivotal in synthesizing β-turn peptide mimetics, enhancing proteolytic stability in drug candidates .

Electronic Effects: The cyano-substituted compound (CAS: 1160246-93-4) exhibits enhanced electrophilicity at the spirocyclic carbon, facilitating nucleophilic additions in fragment-based drug design .

Biological Activity

Tert-butyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, with CAS number 2387567-25-9, is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential biological activities, particularly in pharmacological applications. The following sections will detail its biological activity, synthesis, structural comparisons, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C13_{13}H24_{24}N2_2O3_3
  • Molecular Weight : 256.34 g/mol

Structural Features

The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its spirocyclic structure allows it to bind effectively to enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects such as enzyme inhibition or alteration of cellular signaling pathways.

Pharmacological Applications

Research indicates that compounds with similar structures have exhibited significant pharmacological activities, including:

  • Antidepressant Effects : Compounds in the spirocyclic class have shown promise as selective serotonin receptor agonists.
  • Neuroprotective Properties : Some derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases.

Study 1: Synthesis and Biological Evaluation

A study conducted on similar spirocyclic compounds highlighted the synthesis process and subsequent biological evaluation. The findings indicated that specific modifications in the molecular structure could enhance receptor affinity and selectivity for serotonin receptors .

Key Results:

CompoundActivityNotes
This compoundModerate agonistEffective against 5-HT1A receptors
tert-butyl (4S)-4-amino-1-methyl-2-oxa-8-azaspiro[4.5]decaneHigh agonistEnhanced selectivity compared to others

Study 2: Molecular Modeling

Molecular modeling studies have been conducted to predict the binding affinities of this compound with various receptors. These studies suggest that the spatial arrangement of functional groups significantly influences binding efficacy .

Study 3: Comparative Analysis

A comparative analysis of structurally similar compounds revealed that variations in the amino group’s position and the presence of additional functional groups could lead to significant differences in biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.